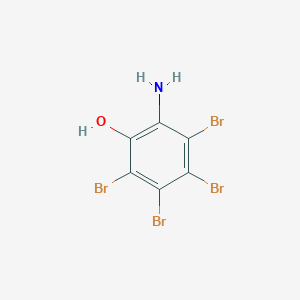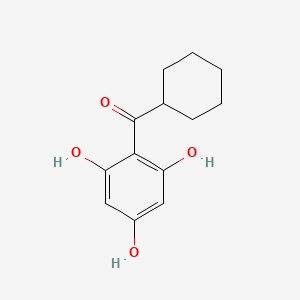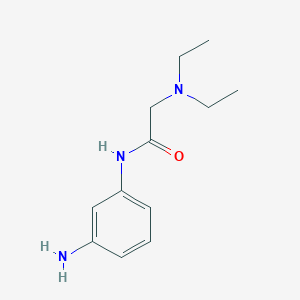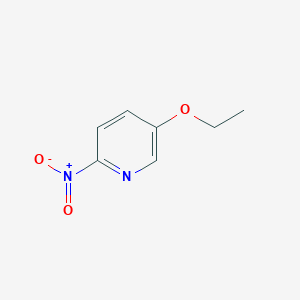![molecular formula C13H15N B3289208 Ethyl[(naphthalen-2-yl)methyl]amine CAS No. 856200-21-0](/img/structure/B3289208.png)
Ethyl[(naphthalen-2-yl)methyl]amine
Descripción general
Descripción
“Ethyl[(naphthalen-2-yl)methyl]amine” is a chemical compound that is structurally related to Methamnetamine . Methamnetamine, also known as methylnaphetamine, MNA, MNT and PAL-1046, is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, diethyl (α-azido (benzamido)methyl)phosphonate (1), which is obtained under dehydrating operating conditions of neutral pH, with an overall yield of 85%, by adopting the strategy of Elachqar et al .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For instance, Naphthalen-2-amine has a molecular weight of 143.1852 . The InChI code for a similar compound, 1-(2-naphthyl)ethylamine, is 1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 .
Chemical Reactions Analysis
“this compound” is likely to participate in reactions similar to those of related compounds. For example, (S)-(-)-1-(2-Naphthyl)ethylamine is used in asymmetric synthesis. It is also used in the preparation of thiourea compounds using chiral amine, which is used as a bifunctional catalyst for the Strecker and nitro-Michael reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, the compound has a molecular weight of 185.26, and its InChI code is 1S/C13H15N/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10H2,1H3 . Its boiling point is 89-92 °C (Press: 0.002 Torr), and its density is 1.019±0.06 g/cm3 (Predicted) .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Naphthalene derivatives, including Ethyl[(naphthalen-2-yl)methyl]amine, have shown considerable promise in the field of medicinal chemistry. Heterocyclic naphthalimides, for example, are essential nitrogen-containing aromatic heterocycles with significant potential in medicinal applications. These compounds exhibit extensive potentiality in medicine, including serving as anticancer agents, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Some naphthalimide derivatives have entered clinical trials for cancer treatment, highlighting their expanding role in developing potential drugs for various diseases (Gong et al., 2016).
Environmental Science Applications
In environmental science, the focus is on the degradation and toxicity of naphthalene and its derivatives, including how they can be removed from water systems. Adsorption techniques have been widely studied for the removal of polycyclic aromatic hydrocarbons (PAHs) like naphthalene from aqueous solutions. Recent studies have highlighted the effectiveness of modified materials in the adsorption process, indicating a significant research area for environmental remediation (Alshabib, 2021).
Materials Science Applications
In materials science, naphthalene derivatives are utilized to improve the properties of polymers. For instance, Poly(butylene 2,6-naphthalate) (PBN) is a crystallizable linear polyester that exhibits excellent characteristics due to its naphthalene unit, such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The melt-crystallization process of PBN and its implications for material properties have been a subject of thorough investigation, demonstrating the significance of naphthalene derivatives in developing advanced materials (Ding et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that amines, in general, can interact with their targets through hydrogen bonding and electrostatic interactions . The nitrogen atom in amines can donate a pair of electrons, forming a coordinate bond with a suitable acceptor atom in the target molecule .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may interact with a wide range of biochemical pathways.
Pharmacokinetics
For instance, the presence of an amine group can enhance the solubility of the compound in biological fluids, potentially improving its absorption and distribution .
Result of Action
Similar compounds have shown significant activity against various viruses
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(naphthalen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVRUGRMOXBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3289133.png)
![N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3289141.png)










